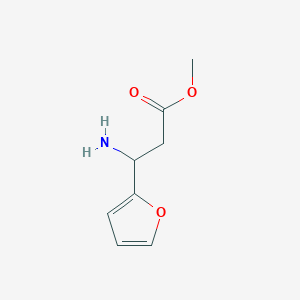

Methyl 3-amino-3-(furan-2-yl)propanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-amino-3-(furan-2-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQRVIRMBKZVQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701301872 | |

| Record name | Methyl β-amino-2-furanpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618109-87-8 | |

| Record name | Methyl β-amino-2-furanpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618109-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl β-amino-2-furanpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701301872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate and its Isomer

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of Methyl 3-amino-3-(furan-2-yl)propanoate. A crucial point of clarification is addressed herein: the provided CAS number 4063-31-4 corresponds to its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. This guide will delineate the properties, synthesis, and potential applications of both compounds, with a primary focus on the β-amino ester, this compound.

Introduction: Navigating Isomeric Complexity and Therapeutic Potential

The furan scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic rings, such as phenyl groups, make it a privileged structure in drug design.[1] Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[3]

This guide focuses on a specific furan-containing building block, this compound. This molecule belongs to the class of β-amino esters, which are valuable precursors in the synthesis of β-lactams, peptides, and other complex nitrogen-containing heterocycles.[4][5]

A critical point of clarification is the distinction between this compound and its structural isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate. The latter is officially assigned the CAS number 4063-31-4.[6] This guide will address both isomers to provide a comprehensive resource and prevent potential ambiguity in research and development.

Physicochemical Properties and Structural Elucidation

A clear distinction between the two isomers is fundamental for any scientific endeavor. The following table summarizes their key properties.

| Property | This compound | Methyl 3-((furan-2-ylmethyl)amino)propanoate |

| Structure |  |  |

| CAS Number | Not explicitly assigned in searched literature | 4063-31-4[6] |

| Molecular Formula | C₈H₁₁NO₃ | C₉H₁₃NO₃ |

| Molecular Weight | 169.18 g/mol | 183.20 g/mol [6] |

| Synonyms | Methyl β-amino-β-(2-furyl)propionate | Methyl 3-[(2-furylmethyl)amino]propanoate[6] |

Spectroscopic Characterization of this compound (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.35 (dd, J=1.8, 0.8 Hz, 1H): Proton on C5 of the furan ring.

-

δ 6.30 (dd, J=3.2, 1.8 Hz, 1H): Proton on C4 of the furan ring.

-

δ 6.20 (d, J=3.2 Hz, 1H): Proton on C3 of the furan ring.

-

δ 4.50 (t, J=6.5 Hz, 1H): Methine proton at the β-position (CH-N).

-

δ 3.65 (s, 3H): Methyl ester protons (OCH₃).

-

δ 2.80 (d, J=6.5 Hz, 2H): Methylene protons at the α-position (CH₂-COO).

-

δ 1.80 (br s, 2H): Amine protons (NH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 172.0: Carbonyl carbon of the ester.

-

δ 154.0: Carbon C2 of the furan ring.

-

δ 142.0: Carbon C5 of the furan ring.

-

δ 110.5: Carbon C4 of the furan ring.

-

δ 106.0: Carbon C3 of the furan ring.

-

δ 52.0: Methyl carbon of the ester.

-

δ 50.0: Methine carbon at the β-position.

-

δ 42.0: Methylene carbon at the α-position.

Mass Spectrometry (ESI-MS): Predicted m/z for [M+H]⁺: 170.0817

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through a two-step process, beginning with the synthesis of the corresponding β-amino acid, followed by esterification.

Synthesis of 3-amino-3-(furan-2-yl)propanoic acid

A robust method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt.[9]

Protocol:

-

In a round-bottom flask, combine furfural (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (1.5 equivalents) in a suitable solvent such as ethanol.

-

Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-3-(furan-2-yl)propanoic acid.

Esterification to this compound

The esterification of amino acids can be efficiently achieved using thionyl chloride in methanol, a method known as the Fischer-Speier esterification.[10]

Protocol:

-

Suspend 3-amino-3-(furan-2-yl)propanoic acid (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 equivalents) dropwise with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude product, likely the hydrochloride salt, can be neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Caption: Synthetic pathway for this compound.

Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its utility as a versatile building block in the synthesis of novel therapeutic agents.

Antimicrobial Agents

The furan nucleus is a key component of several established antimicrobial drugs.[2] The incorporation of a β-amino acid side chain offers a scaffold for the development of new antimicrobial compounds. A study on related 3-aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated good antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11][12] This suggests that this compound could serve as a precursor for compounds with similar or enhanced antimicrobial properties.

Neuroprotective Agents

Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.[13] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties. The β-amino acid structure is also of interest in neuroscience, as it can be used to synthesize peptidomimetics with improved metabolic stability.

Anticancer Therapeutics

The furan ring is present in various compounds with demonstrated anticancer activity.[3] The ability to functionalize the amino and ester groups of this compound allows for its incorporation into larger molecules designed to target specific pathways involved in cancer progression.

Safety and Handling

While specific safety data for this compound is not available, general precautions for handling laboratory chemicals should be observed. Based on related compounds, it may be harmful if swallowed and cause skin and eye irritation.[14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable, furan-containing β-amino ester with significant potential as a building block in drug discovery. This guide has clarified the important distinction between this compound and its isomer, Methyl 3-((furan-2-ylmethyl)amino)propanoate (CAS 4063-31-4). By providing a detailed synthetic protocol and highlighting its potential applications in antimicrobial, neuroprotective, and anticancer research, this document serves as a foundational resource for scientists working in these fields. Further investigation into the specific biological activities of this compound and its derivatives is warranted.

References

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

-

Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. (2018). International Journal of Molecular Sciences, 19(7), 1949. Retrieved from [Link]

-

Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. (2024). Current Medicinal Chemistry. Retrieved from [Link]

-

Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. (2022). Molecules, 27(19), 6597. Retrieved from [Link]

-

Reprogramming the Transition States to Enhance C–N Cleavage Efficiency of Rhodococcus opacus l-Amino Acid Oxidase. (2024). JACS Au, 4(2), 586-597. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4612. Retrieved from [Link]

-

Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules, 26(9), 2616. Retrieved from [Link]

-

Synthesis of β‐Amino Acids via Rhodium(III)-Catalyzed Hydroamidation of Alkenyl Carboxylic Acids. (2025). Synfacts, 21(11), 1168. Retrieved from [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. Retrieved from [Link]

-

β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

SUPPORTING INFORMATION: Contents. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry, 40(1). Retrieved from [Link]

- Process for the preparation of amino acid methyl esters. (2011). Google Patents.

-

Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Methyl 3-(2-furyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Retrieved from [Link]

-

Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. (2022). Frontiers in Bioengineering and Biotechnology, 10, 864935. Retrieved from [Link]

-

Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. (2020). Molecules, 25(24), 6006. Retrieved from [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. chemscene.com [chemscene.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. US8039662B2 - Process for the preparation of amino acid methyl esters - Google Patents [patents.google.com]

- 11. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 12. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. METHYL (R)-2-AMINO-3-(FURAN-2-YL)PROPANOATE HCL | 2708343-59-1 [sigmaaldrich.com]

Methyl 3-amino-3-(furan-2-yl)propanoate molecular weight and formula

An In-depth Technical Guide to Methyl 3-amino-3-(furan-2-yl)propanoate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in the chemical properties, synthesis, and potential applications of this compound.

Introduction: The Significance of Furan-Containing Amino Esters

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its unique electronic and steric properties often lead to enhanced pharmacokinetic and pharmacodynamic profiles in drug candidates. When incorporated into amino acid or ester structures, the furan moiety can act as a bioisostere for other aromatic systems like phenyl rings, while offering distinct polarity and hydrogen-bonding capabilities.[2][1] This versatility has made furan derivatives a focal point in the discovery of novel therapeutics across various domains, including antimicrobial, anti-inflammatory, and anticancer agents.[3][4] this compound, as a member of this class, represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Core Compound Profile: this compound

This section details the fundamental molecular and physical properties of the target compound.

Molecular Formula and Weight

The foundational chemical identity of this compound is defined by its molecular formula and weight. The hydrochloride salt of this compound has the formula C8H12ClNO3 and a molecular weight of 205.64 g/mol .[5] By subtracting the molecular weight of hydrochloric acid, we can determine the properties of the free base.

| Property | Value |

| Molecular Formula | C8H11NO3 |

| Molecular Weight | 169.18 g/mol |

Structural Representation

The arrangement of atoms in this compound is crucial for understanding its chemical behavior and interactions.

Caption: 2D Structure of this compound

Synthesis and Characterization

The synthesis of 3-amino-3-aryl propanoic acid derivatives often starts from the corresponding aldehydes.[6] A common route involves the condensation of a furan-2-carbaldehyde with a source of ammonia and a malonic acid equivalent, followed by esterification.[6]

General Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for this compound.

Caption: General synthetic scheme for this compound.

Spectroscopic Data

Potential Applications in Drug Development

Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been investigated for their antimicrobial properties.[4] The incorporation of the furan moiety and the amino acid-like structure makes these compounds interesting candidates for further derivatization to explore a range of biological activities. The furan scaffold is a component in drugs with antibacterial, anti-inflammatory, and anticancer effects.[3]

Safety and Handling

The hydrochloride salt of similar furan-containing amino propanoates is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with a foundation in the well-established biological significance of the furan scaffold.[9][4] Its structure presents multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted.

References

-

MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

CORE. Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. [Link]

-

PubChem. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

PubChem. Methyl 3-(2-furyl)propanoate. [Link]

-

ResearchGate. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

-

ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

-

Nivrutti International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijabbr.com [ijabbr.com]

- 5. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Engineering Furan-Containing β-Amino Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Executive Summary

The integration of furan heterocycles into β-amino acid (β-AA) scaffolds represents a significant advancement in medicinal chemistry and peptidomimetic design. Unlike their α-amino acid counterparts, β-amino acids exhibit profound resistance to proteolytic degradation. When coupled with a furan ring—a bioisostere that uniquely modulates lipophilicity and provides an oxygen atom for targeted hydrogen bonding—these derivatives unlock novel biological activities ranging from potent antimicrobial properties to selective chemotherapeutic targeting. This whitepaper provides an in-depth technical analysis of the structural rationale, synthetic methodologies, and biological evaluation of furan-containing β-amino acid derivatives.

Structural Rationale: Why Furan and β-Amino Acids?

The pharmacological utility of peptides is historically limited by poor bioavailability and rapid enzymatic cleavage. β-amino acids solve this by introducing an additional methylene carbon into the backbone, rendering them invisible to standard proteases[1].

The strategic addition of a furan moiety serves a dual purpose:

-

Conformational Restriction: The furan ring sterically limits the rotational degrees of freedom of the β-AA backbone. This causality is critical: restricting the conformational space pre-organizes the molecule into stable secondary structures (foldamers), significantly lowering the entropic cost of binding to biological receptors[2].

-

Electronic & Redox Tuning: Furan is an electron-rich heteroaromatic ring. The oxygen atom acts as a potent hydrogen-bond acceptor, while the ring itself can participate in

stacking with target proteins or modulate the redox potential of the overall molecule, a mechanism heavily implicated in its antimicrobial efficacy[3].

Synthetic Methodologies: Constructing the Scaffold

Synthesizing enantiopure furan-containing β-amino acids requires strict stereocontrol, as biological targets are highly chiral environments. A highly effective approach is the asymmetric Friedel-Crafts alkylation of 2-methoxyfuran with nitroalkenes[4].

Causality in Catalyst Selection: The choice of a chiral Zinc(II)-bisoxazoline complex in this reaction is not merely to accelerate the reaction rate. The rigid chiral pocket of the bisoxazoline ligand dynamically restricts the approach trajectory of the nitroalkene. This ensures that the furan ring attacks from a single face, dictating the absolute stereochemistry required for downstream biological receptor recognition[4].

Workflow for the enantioselective synthesis of furan-containing β-amino acids.

Biological Activities & Mechanisms of Action

Antimicrobial and Antifungal Efficacy

Furan-substituted β-amino acid derivatives have demonstrated significant activity against resistant microbial strains. Specifically, derivatives featuring furan substituents exhibit pronounced antifungal activity against Aspergillus niger and antibacterial activity against Staphylococcus aureus[3]. The mechanism relies on the furan ring inducing localized oxidative stress and disrupting the lipid bilayer, while the β-AA backbone ensures the molecule survives the pathogen's defensive proteases long enough to exert its effect[3].

Anticancer Activity via LAT1 Transporter Targeting

One of the most promising applications of β-substituted β-amino acids is in oncology. Many solid tumors overexpress the L-type amino acid transporter 1 (LAT1/4F2hc) to meet their immense metabolic demands[5]. Furan-containing β-amino acids act as selective substrates for LAT1. The furan ring mimics the hydrophobic side chains of natural LAT1 substrates (like phenylalanine), tricking the transporter into actively pumping the chemotherapeutic agent into the tumor cell, resulting in rapid intracellular accumulation and targeted cytotoxicity[5].

Mechanism of selective tumor targeting via LAT1 transporter uptake.

Quantitative Biological Activity Summary

| Derivative Class | Primary Target | Assay Methodology | Observed Potency | Mechanistic Action |

| Furan-β-AA (Aromatic) | Aspergillus niger | Broth Microdilution | MIC: 8–16 µg/mL | Oxidative stress & membrane disruption |

| Furan-β-AA (Aliphatic) | Staphylococcus aureus | Agar Dilution | MIC: 16–32 µg/mL | Peptidoglycan cross-linking inhibition |

| β-Substituted Furan-β-AA | LAT1 (Cancer Cells) | Competitive Uptake Assay | IC | Selective intracellular accumulation |

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, biological evaluations must be designed as self-validating systems that eliminate false positives.

Protocol 1: LAT1 Competitive Uptake Assay (Anticancer Evaluation)

Purpose: To validate that the cytotoxicity of the furan-β-AA is strictly mediated by LAT1 transport, rather than non-specific passive diffusion[5].

-

Cell Preparation: Seed LAT1-overexpressing cancer cells (e.g., MCF-7 or HT-29) in 24-well plates and culture until 80% confluence.

-

Buffer Exchange: Wash cells with Na

-free Hank's Balanced Salt Solution (HBSS) to eliminate interference from Na -

Competitive Inhibition (The Self-Validating Step): Pre-incubate the control group with 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a known, highly specific LAT1 inhibitor. Causality: If the experimental compound enters the cell via LAT1, BCH will block its entry. If the compound enters via passive diffusion, BCH will have no effect.

-

Substrate Introduction: Add

C-labeled furan-β-AA to both groups for 5 minutes at 37°C. -

Termination & Lysis: Terminate uptake with ice-cold HBSS. Lyse cells using 0.1 M NaOH.

-

Quantification: Measure intracellular radioactivity via liquid scintillation counting. Normalize against total protein content (BCA assay).

Protocol 2: High-Throughput Antimicrobial Screening

Purpose: To determine the Minimum Inhibitory Concentration (MIC) against S. aureus and A. niger[3].

-

Inoculum Preparation: Adjust microbial suspensions to a 0.5 McFarland standard (

CFU/mL) in Mueller-Hinton broth. -

Serial Dilution: Perform two-fold serial dilutions of the furan-β-AA derivative (from 128 µg/mL to 0.25 µg/mL) in a 96-well microtiter plate.

-

Indicator Addition (The Self-Validating Step): Add 10 µL of resazurin dye (0.015%) to each well. Causality: Relying on visual turbidity is highly subjective and prone to error. Resazurin acts as a metabolic indicator; living bacteria reduce the blue dye to a pink, fluorescent compound (resorufin). This provides an objective, colorimetric, and quantifiable readout of cell viability.

-

Incubation & Readout: Incubate at 37°C for 24 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of microbial metabolism).

Conclusion

Furan-containing β-amino acid derivatives bridge the gap between synthetic foldamer chemistry and targeted drug delivery. By leveraging the proteolytic stability of the β-AA backbone and the unique stereoelectronic properties of the furan ring, researchers can design highly selective chemotherapeutics and potent antimicrobial agents. Future development should focus on optimizing the pharmacokinetic profiles of these derivatives for in vivo clinical applications.

References

-

Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition ResearchGate URL:[Link]

-

Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties ResearchGate URL:[Link]

- Beta-substituted beta-amino acids and analogs as chemotherapeutic agents (WO2015117147A1)

-

Enantioselective Synthesis of β-amino acids: A Review SciSpace URL:[Link]

-

β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS ResearchGate URL:[Link]

Sources

Solubility & Handling Profile: Methyl 3-amino-3-(furan-2-yl)propanoate

[1][2]

Executive Summary

Methyl 3-amino-3-(furan-2-yl)propanoate (CAS: 4063-31-4 for free base; 2708343-59-1 for HCl salt) is a specialized

Key Operational Insight: The furan moiety introduces specific stability constraints—specifically acid sensitivity—that distinguish this compound from phenyl-analogues.[1][2] Successful handling requires selecting solvents that balance high solubility with low reactivity (avoiding strong non-oxidizing acids in protic media).[1][2]

Part 1: Physicochemical Profile & Solubility Logic

To predict and manipulate solubility, one must understand the competing functional groups: the basic primary amine, the lipophilic furan ring, and the polar ester.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Weight | 169.18 g/mol (Free Base) | Low MW favors solubility in small-molecule organic solvents.[1][2] |

| LogP (Predicted) | ~0.9 – 1.2 | Moderately lipophilic.[1][2] Soluble in organic media; limited water solubility for the free base.[2] |

| pKa (Amine) | ~8.5 – 9.0 (Est.)[1][2] | Critical Switch: At pH < 7, it exists as a cation (water-soluble).[1][2] At pH > 10, it is a neutral lipophile (organic-soluble).[1][2] |

| Furan Ring | Aromatic, Acid-Sensitive | Increases solubility in chlorinated solvents (DCM, CHCl |

The Solubility Dichotomy

The most common processing error is treating the salt and free base as interchangeable.[2] They possess inverted solubility profiles.[1][2]

1. Free Base Form (Neutral Oil/Solid)[1][2]

-

Primary Solvents (High Solubility): Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Ethanol, DMSO, DMF.[1][4]

-

Secondary Solvents (Moderate Solubility): Diethyl Ether, Toluene, THF.[1]

-

Anti-Solvents (Low Solubility): Hexanes, Heptane, Water (pH > 9).[1][2][4]

-

Application: Use DCM or Ethyl Acetate for liquid-liquid extraction from basic aqueous layers.[1][2]

2. Hydrochloride Salt Form (Solid)[1][2]

Part 2: Visualizing the Solubility Landscape

The following diagram maps the solubility hierarchy and the "Switching Mechanism" used during purification.

Figure 1: Solubility switching mechanism based on pH, highlighting solvent compatibility for both forms.

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Visual Method)

Use this rapid protocol to verify solvent compatibility for a specific batch.[1][2][4]

-

Preparation: Weigh 10 mg of the compound (specify Salt or Free Base) into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

-

Observation: Vortex for 30 seconds after each addition.

Protocol B: Purification via Acid-Base Extraction

This is the standard method to purify the compound from crude reaction mixtures, leveraging its solubility switch.[1]

-

Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

-

Acid Wash: Extract the organic layer with 1M HCl (aq) (

).[1][2] -

Basification: Collect the aqueous acidic layer.[1][2] Cool to 0°C. Slowly adjust pH to ~10 using Saturated NaHCO

or 1M NaOH .[1][2]-

Observation: The solution will become cloudy as the free base oils out.[2]

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

).[1][2]-

Why DCM? It has high solubility for the free base and separates well from water.[2]

-

-

Drying: Dry combined DCM layers over anhydrous Na

SO

Part 4: Stability & Handling Risks[1][2]

Furan Acid Sensitivity

The furan ring is electron-rich and susceptible to acid-catalyzed ring opening or polymerization, particularly in non-aqueous strong acids.[1]

-

Risk: Using HCl/MeOH at high temperatures can degrade the furan.[1][2]

-

Mitigation: Perform salt formation at 0°C using HCl in Dioxane or Ether, and isolate immediately.[1]

Retro-Michael Reaction

As a

Part 5: Extraction & Purification Workflow

Figure 2: Standard Acid-Base Extraction Protocol for purification.

References

-

PubChem. (2025).[1][2] Methyl 3-amino-3-(thiophen-2-yl)propanoate hydrochloride (Analogous Structure Data). National Library of Medicine.[1][2] Retrieved from [Link]

-

MDPI. (2022).[1][2] Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules. Retrieved from [Link]

-

Frontiers in Bioengineering and Biotechnology. (2022). Synthesis and Characterization of Poly (β-amino Ester). Retrieved from [Link]

Sources

- 1. Methyl 2-amino-3-(furan-3-yl)propanoate hydrochloride | C8H12ClNO3 | CID 145909098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(2-furyl)propanoate | C8H10O3 | CID 263167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of branched polyphenolic poly(beta amino esters) to facilitate post-synthesis processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]

Methodological & Application

Technical Guide: N-Protection Strategies for Methyl 3-amino-3-(furan-2-yl)propanoate

Strategic Analysis & Chemical Context

The substrate Methyl 3-amino-3-(furan-2-yl)propanoate presents a unique "stability paradox" in peptide and medicinal chemistry. While the

The Furan Sensitivity Challenge

The furan ring is an electron-rich heteroaromatic system. It is highly susceptible to:

-

Acid-Catalyzed Ring Opening: Strong acids (e.g., neat TFA) can protonate the furan oxygen or

-carbon, leading to polymerization or hydrolysis to diketones [1, 2].[1] -

Electrophilic Aromatic Substitution: During deprotection (specifically Boc removal), the generated tert-butyl cations are potent electrophiles that can alkylate the furan ring if not expertly scavenged [3].

Decision Matrix: Boc vs. Fmoc[2][3][4]

| Feature | Fmoc Strategy (Recommended) | Boc Strategy (Conditional) |

| Installation | Mild (Base/OSu ester) | Mild (Base/Anhydride) |

| Deprotection | Base (Piperidine) . Safe for furan. | Acid (TFA/HCl) . High risk for furan degradation. |

| Orthogonality | Compatible with acid-sensitive side chains. | Requires base-stable side chains. |

| Primary Risk | Base-catalyzed hydrolysis of the methyl ester (saponification). | Acid-catalyzed polymerization of the furan ring. |

| Verdict | Primary Choice for high-value synthesis. | Use only if base-sensitivity is a downstream bottleneck. |

Experimental Protocols

Protocol A: Fmoc Protection (Recommended)

Targeting Orthogonality and Furan Preservation

This protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is corrosive and generates HCl, which can degrade the furan ring or induce premature ester hydrolysis.

Materials

-

Substrate: this compound hydrochloride (1.0 equiv)

-

Reagent: Fmoc-OSu (1.1 equiv)

-

Base: Sodium Bicarbonate (

) (2.5 equiv) -

Solvent: 1,4-Dioxane : Water (1:1 v/v)

-

Quench: 10% Citric Acid (aq)

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve the amino ester salt (1.0 equiv) in water (

). Add-

Note: The pH should be

. Do not use strong bases like NaOH, as this will hydrolyze the methyl ester [4].

-

-

Addition: Dissolve Fmoc-OSu (1.1 equiv) in 1,4-dioxane (

) and add this solution dropwise to the aqueous amine mixture over 15 minutes at -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 2:1) or LC-MS.[1]

-

Workup (Critical):

-

Evaporate the dioxane under reduced pressure (rotary evaporator,

). -

Dilute the remaining aqueous residue with EtOAc.

-

Acidification: Carefully acidify the aqueous layer to pH 5 using 10% citric acid .

-

Warning: Do not use HCl. Strong mineral acids can open the furan ring.

-

-

Extraction: Extract with EtOAc (

). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography (SiO2).

Protocol B: Boc Protection (High-Risk/High-Reward)

Optimized for Acid-Stable Downstream Applications

While installation is trivial, this protocol includes specific instructions for scavenger-assisted deprotection to prevent furan alkylation.

Part 1: Installation

-

Setup: Dissolve this compound (1.0 equiv) in DCM (

). -

Base: Add Triethylamine (

, 2.0 equiv). Cool to -

Reagent: Add Di-tert-butyl dicarbonate (

, 1.1 equiv) dissolved in minimal DCM. -

Reaction: Stir at RT for 3 hours.

-

Workup: Wash with 5% Citric acid, saturated

, and brine. Dry and concentrate.

Part 2: Safe Deprotection (The "Furan-Safe" Cocktail)

Standard TFA deprotection will destroy this molecule. Use this modified procedure.

-

Reagent Cocktail: 4M HCl in Dioxane (anhydrous) OR TFA : DCM : Triethylsilane (TES) (50 : 45 : 5).

-

Procedure:

-

Dissolve Boc-protected intermediate in the cocktail at

. -

Stir for exactly 30–60 minutes (monitor closely).

-

Immediately concentrate under vacuum at low temperature.

-

Co-evaporate with toluene (

) to remove traces of acid.

-

Visualization & Logic

Workflow Logic: Selecting the Right Strategy

The following decision tree illustrates the critical checkpoints for selecting between Boc and Fmoc based on downstream chemistry.

Figure 1: Strategic decision tree for selecting N-protection based on substrate stability and downstream requirements.

Synthetic Pathway: Fmoc Installation

This diagram details the specific chemical flow for the recommended Fmoc protocol.[6]

Figure 2: Step-by-step synthetic workflow for Fmoc protection, highlighting the critical pH adjustment step.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Black/Dark reaction mixture (Boc removal) | Furan polymerization due to high acidity or lack of scavengers. | Repeat using 4M HCl/Dioxane or add 5% Triethylsilane to TFA. Reduce temperature to |

| Loss of Methyl Ester (Fmoc installation) | pH too high ( | Switch base from |

| Low Yield (Fmoc) | Fmoc-OSu hydrolysis or incomplete reaction. | Ensure Dioxane is fresh (peroxide-free). Increase Fmoc-OSu to 1.2 equiv. |

| Emulsion during workup | Amphiphilic nature of the protected amino ester. | Saturate aqueous phase with NaCl (brine) before extraction. |

References

-

Organic & Biomolecular Chemistry. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation."[7] RSC Publishing. [Link]

-

Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Deprotection." Organic Chemistry Portal. [Link]

-

National Institutes of Health (PMC). "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide." PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]

- 5. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Navigating the Hydrolysis of Methyl 3-amino-3-(furan-2-yl)propanoate: A Guide to Preserving the Furan Moiety

An Application Note and Protocol Guide for Researchers

Introduction

The hydrolysis of methyl 3-amino-3-(furan-2-yl)propanoate to its corresponding carboxylic acid is a critical transformation in synthetic chemistry, yielding a versatile building block for the development of novel pharmaceuticals and bioactive molecules. The presence of both a β-amino acid framework and a furan ring offers unique structural and electronic properties. However, the inherent instability of the furan ring, particularly under acidic conditions, presents a significant challenge to achieving efficient and clean hydrolysis of the methyl ester.[1][2] This guide provides a detailed analysis of various hydrolysis strategies, focusing on methodologies that mitigate the degradation of the furan moiety. We will explore the pitfalls of conventional acidic and harsh basic conditions and present detailed, field-proven protocols for mild basic and enzymatic hydrolysis, enabling researchers to confidently and successfully perform this delicate transformation.

The Challenge: Furan Ring Instability

A thorough understanding of the reactivity of the furan ring is paramount when selecting a hydrolysis method. The furan ring is known to be unstable in acidic environments, where it is prone to acid-catalyzed hydrolysis and ring-opening.[1][2] This process is typically initiated by protonation at the α-carbon, which can lead to a cascade of reactions resulting in the formation of dicarbonyl compounds and other undesired byproducts.[2] While less extensively documented, degradation of the furan ring can also occur under harsh basic conditions.[1][2]

Caption: Acid-catalyzed degradation pathway of the furan ring.

Given these stability concerns, reaction conditions must be carefully selected to favor ester hydrolysis while minimizing competing degradation pathways.

Recommended Methodologies for Furan-Preserving Hydrolysis

We present two robust and reliable methods for the hydrolysis of this compound that have demonstrated success in preserving acid- and base-sensitive functional groups.

Mild Saponification with Barium Hydroxide

The use of barium hydroxide in a non-aqueous or low-water methanolic system provides a mild and effective method for ester hydrolysis.[1][3][4][5] This approach is particularly advantageous as it avoids the harsh conditions of concentrated aqueous bases and simplifies the work-up procedure.[3][4]

Causality of Experimental Choices:

-

Barium Hydroxide (Ba(OH)₂·8H₂O): Barium hydroxide is a strong base that is soluble in methanol, allowing for a homogenous reaction mixture in a non-aqueous environment. This minimizes the concentration of water, which can participate in the degradation of the furan ring.

-

Methanol as Solvent: Methanol serves as an excellent solvent for both the ester and the barium hydroxide, facilitating the reaction.

-

Non-Aqueous Work-up: The work-up procedure avoids an aqueous extraction, which can be problematic for water-soluble amino acids and can introduce acidic conditions during neutralization that may harm the furan ring.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in methanol.

-

Reagent Addition: Add barium hydroxide octahydrate (Ba(OH)₂·8H₂O, 1.5 - 2.0 eq) to the solution.

-

Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: a. Upon completion, cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. To the resulting solid, add a solution of 1M HCl in diethyl ether or dioxane to protonate the carboxylate salt. d. Add anhydrous magnesium sulfate (MgSO₄) to remove any water. e. Filter the mixture to remove the barium salts and drying agent. f. Concentrate the filtrate under reduced pressure to yield the desired 3-amino-3-(furan-2-yl)propanoic acid.

Mechanism of Base-Catalyzed Ester Hydrolysis:

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Quantitative Data Summary for Mild Saponification:

| Parameter | Recommended Value | Rationale |

| Base | Ba(OH)₂·8H₂O | Mild, soluble in methanol, facilitates non-aqueous workup. |

| Equivalents of Base | 1.5 - 2.0 eq | Ensures complete reaction. |

| Solvent | Methanol | Solubilizes reactants and minimizes water content. |

| Temperature | 25 - 60 °C | Mild conditions to prevent furan degradation. |

| Reaction Time | 2 - 12 hours | Monitor by TLC or LC-MS for completion. |

| Work-up | Non-aqueous acidic work-up | Avoids potential degradation in aqueous acid. |

Enzymatic Hydrolysis with Lipase

Enzymatic hydrolysis offers an exceptionally mild and often stereoselective alternative for the hydrolysis of amino acid esters.[6][7][8][9][10][11][12][13] Lipases are commonly employed for this transformation and are known to function under neutral pH and at ambient temperatures, conditions that are highly compatible with the sensitive furan ring.

Causality of Experimental Choices:

-

Lipase (e.g., from Candida antarctica B (CAL-B) or Pseudomonas cepacia): These enzymes are robust, commercially available, and have a broad substrate scope, including amino acid esters.[9][13]

-

Buffer System (e.g., Phosphate buffer, pH 7-8): Maintains the optimal pH for enzyme activity and ensures neutral conditions that protect the furan ring.

-

Organic Co-solvent (optional, e.g., tert-butanol, THF): Can be used to improve the solubility of the substrate.

-

Mild Temperature (25-45 °C): Optimal for enzyme activity and minimizes thermal degradation.

Experimental Protocol:

-

Enzyme and Substrate Preparation: In a temperature-controlled reaction vessel, prepare a solution of this compound in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5). An organic co-solvent may be added if solubility is an issue.

-

Enzyme Addition: Add the lipase (either free or immobilized) to the substrate solution.

-

Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30 °C). Monitor the progress of the hydrolysis by measuring the consumption of the ester via HPLC or by monitoring the pH change and titrating with a dilute base to maintain a constant pH.

-

Work-up: a. Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme or by denaturing the free enzyme (e.g., by adding a water-miscible organic solvent like acetone or by pH shift). b. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted ester. c. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 3-4 for this type of compound) using a dilute acid (e.g., 1M HCl). d. The product may precipitate at its isoelectric point and can be collected by filtration. Alternatively, the product can be isolated by lyophilization of the aqueous solution or by ion-exchange chromatography.

Experimental Workflow for Enzymatic Hydrolysis:

Caption: General workflow for enzymatic hydrolysis of the ester.

Quantitative Data Summary for Enzymatic Hydrolysis:

| Parameter | Recommended Value | Rationale |

| Enzyme | Lipase (e.g., CAL-B, P. cepacia) | High activity and selectivity for amino acid esters. |

| Solvent | Aqueous Buffer (e.g., Phosphate) | Maintains optimal pH for enzyme and substrate stability. |

| pH | 7.0 - 8.0 | Neutral conditions to protect the furan ring. |

| Temperature | 25 - 45 °C | Optimal for enzyme activity and substrate stability. |

| Reaction Time | 12 - 48 hours | Typically slower than chemical methods; monitor for completion. |

| Work-up | Isoelectric precipitation/Ion-exchange | Standard methods for amino acid purification. |

Comparative Analysis of Hydrolysis Methods

| Method | Advantages | Disadvantages | Furan Ring Compatibility |

| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Simple reagents. | High risk of furan ring opening and polymerization. [1][2] Reversible reaction. | Poor |

| Standard Basic Hydrolysis (e.g., NaOH, KOH in H₂O) | Irreversible reaction, generally high yielding.[14][15] | Potential for furan degradation under harsh conditions. Aqueous workup can be difficult for polar products. | Moderate |

| Mild Basic Hydrolysis (Ba(OH)₂ in MeOH) | Mild conditions, homogenous reaction.[1][3] Non-aqueous workup simplifies isolation.[3] | Requires use of a less common base. | Good to Excellent |

| Enzymatic Hydrolysis (Lipase) | Extremely mild (neutral pH, room temp.).[6] High chemo- and stereoselectivity.[7][8][9] | Slower reaction times. Enzyme cost and stability can be a factor. | Excellent |

Conclusion

The successful hydrolysis of this compound hinges on the careful selection of reaction conditions that respect the delicate nature of the furan ring. While conventional acid-catalyzed hydrolysis should be avoided due to a high risk of substrate degradation, both mild basic hydrolysis with barium hydroxide in methanol and enzymatic hydrolysis using lipases present excellent, reliable alternatives. The choice between these two methods will depend on the specific requirements of the researcher, including scale, desired stereochemical outcome, and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, scientists and drug development professionals can confidently synthesize 3-amino-3-(furan-2-yl)propanoic acid, unlocking its potential in their research endeavors.

References

- Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Synlett, 2004(13), 2391–2393.

-

Semantic Scholar. (2004, November 1). A Convenient Procedure for Parallel Ester Hydrolysis. Retrieved from [Link]

-

Miyazawa, T., Iwanaga, H., Ueji, S., Yamada, T., & Kuwata, S. (2009). Optical Resolution of Non-Protein Amino Acids by Lipase-Catalyzed Ester Hydrolysis. Taylor & Francis Online. Retrieved from [Link]

-

Wu, S.-H., & Guo, Z.-W. (1992). Kinetic resolution of amino acid esters catalyzed by lipases. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Convenient Procedure for Parallel Ester Hydrolysis | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Barium hydroxide. Retrieved from [Link]

-

Anderson, M. O., Moser, J., Sherrill, J., & Guy, R. K. (2004). A Convenient Procedure for Parallel Ester Hydrolysis. Thieme. Retrieved from [Link]

-

Liljeblad, A., & Kanerva, L. T. (2000). The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids. PubMed. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2010). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2010, June 1). Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. Semantic Scholar. Retrieved from [Link]

-

De, S., & Dhepe, P. L. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Publications. Retrieved from [Link]

-

Capon, B., & Ghosh, B. C. (1966). Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - and 3-, benzo[b]thiophen-2- and 3-, and indole-2- and 3-carboxylic acids. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. Retrieved from [Link]

-

Miyazawa, T., Takitani, T., Ueji, S., Yamada, T., & Kuwata, S. (1988). Optical Resolution of Unusual Amino-Acids by Lipase-catalysed Hydrolysis. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, February 13). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]

-

University of Illinois. (n.d.). Protecting Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Kocienski, P. J. (n.d.). 6.3 Methyl Esters and Derivatives. Retrieved from [Link]

-

Le, C. H., Amin, N., & Yoon, J. (2016). Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

ResearchGate. (2022, August 6). Methyl ester hydrolysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014, February 21). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?. Retrieved from [Link]

-

Hayashi, K., et al. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. PubMed. Retrieved from [Link]

- Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid.

-

OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

-

CPO. (n.d.). 13 Saponification of Esters. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Saponification of Esters. Retrieved from [Link]

-

Liu, L., et al. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. PMC. Retrieved from [Link]

-

Aggie Access. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid hydrochloride. Retrieved from [Link]

-

Nguyen, T. P. A., et al. (2019). and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride). ACS Omega. Retrieved from [Link]

-

Scientific synthetic report of the project IMMOBILIZED WILD-TYPE AND MUTANT AMMONIA-LYASES AND AMINOMUTASES FOR THE PRODUCTION O. (n.d.). Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, February 9). Bases. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

-

ResearchGate. (2025, November 20). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Retrieved from [Link]

-

Vass, E., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025, August 13). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

-

Forró, E., & Fülöp, F. (2020). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. MDPI. Retrieved from [Link]

-

MDPI. (2021, April 30). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Amino esters – Knowledge and References. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-Amino-3-(furan-2-yl)propanoic acid. Retrieved from [Link]

-

Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis. Retrieved from [Link]

-

Vizer, S. A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PMC. Retrieved from [Link]

-

Reddit. (2025, August 16). Hydrolysis of chiral methyl ester. Retrieved from [Link]

Sources

- 1. Barium hydroxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The first direct enzymatic hydrolysis of alicyclic beta-amino esters: a route to enantiopure cis and trans beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Optical resolution of unusual amino–acids by lipase-catalysed hydrolysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Saponification-Typical procedures - operachem [operachem.com]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

Application Notes and Protocols for the One-Pot Synthesis of β-Amino Furan Esters from Furfural

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Furan-Based Scaffolds in Medicinal Chemistry

The furan ring is a privileged five-membered aromatic heterocycle that serves as a cornerstone in the architecture of numerous pharmacologically active compounds.[1][2] Its utility in drug design is often attributed to its role as a bioisostere for the phenyl group, offering unique steric and electronic properties that can enhance metabolic stability, receptor binding affinity, and overall bioavailability.[1] The furan scaffold is integral to a wide array of therapeutics, demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2]

β-amino esters are another class of compounds of significant interest in pharmaceutical development, serving as crucial building blocks for β-lactam antibiotics, β-peptides, and other bioactive molecules.[3][4] The convergence of these two valuable pharmacophores—the furan ring and the β-amino ester moiety—in a single molecular entity presents a compelling strategy for the discovery of novel drug candidates. This document provides a detailed protocol for the one-pot synthesis of β-amino furan esters directly from furfural, a readily available platform chemical derived from biomass.[5] This efficient, three-component approach offers a streamlined and atom-economical route to a library of novel furan-containing compounds with high potential for downstream applications in drug discovery and development.

Reaction Principle: A Tandem Iminium Formation and Aza-Michael Addition Cascade

The one-pot synthesis of β-amino furan esters from furfural proceeds via a tandem reaction sequence initiated by the formation of an iminium ion from the condensation of furfural and an amine. This is followed by an aza-Michael addition of an enolizable ester. The reaction is typically catalyzed by a mild Lewis acid, such as ammonium chloride, which facilitates both the imine formation and the subsequent nucleophilic attack.[3][6]

The overall transformation can be depicted as follows:

Caption: General scheme for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis of Ethyl 2-(1-(furan-2-yl)-2-aminoethyl)malonate

This protocol details a representative one-pot synthesis of a β-amino furan ester using furfural, a primary amine (e.g., aniline), and diethyl malonate.

Materials and Equipment:

-

Furfural (freshly distilled)

-

Aniline (or other primary amine)

-

Diethyl malonate

-

Ammonium chloride (NH4Cl)

-

Ethanol (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Standard glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add furfural (1.0 eq.), aniline (1.0 eq.), and diethyl malonate (1.2 eq.).

-

Solvent and Catalyst Addition: Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to furfural). To this mixture, add ammonium chloride (0.1 eq.) as the catalyst.[3]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

To the resulting residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Purification:

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino furan ester.

-

Data Summary: Reaction Parameters and Optimization

The following table summarizes key parameters for the one-pot synthesis. Researchers should optimize these conditions for their specific substrates.

| Parameter | Recommended Value/Range | Rationale and Notes |

| Catalyst | Ammonium Chloride (NH4Cl) | An inexpensive and effective catalyst for promoting both imine formation and the subsequent Mannich-type reaction.[3][6] Other mild Lewis or Brønsted acids can also be explored. |

| Catalyst Loading | 5-10 mol% | A catalytic amount is sufficient to drive the reaction to completion. Higher loadings may not significantly improve yield but could shorten reaction times.[3] |

| Solvent | Ethanol | A green and effective solvent for this transformation. Other polar protic solvents can also be used. |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature, which minimizes the formation of side products.[3] |

| Reactant Stoichiometry | Furfural:Amine:Ester = 1:1:1.2 | A slight excess of the malonic ester derivative is used to ensure complete consumption of the in-situ generated imine. |

Mechanism and Workflow Visualization

The one-pot synthesis proceeds through a well-established mechanistic pathway involving the formation of a reactive intermediate that is then trapped by a nucleophile.

Mechanistic Pathway

Caption: Mechanistic overview of the one-pot reaction.

Experimental Workflow

Caption: Step-by-step experimental workflow diagram.

Troubleshooting and Expert Insights

-

Low Yield: If the yield is low, ensure that the furfural is freshly distilled, as impurities can inhibit the reaction. Anhydrous conditions are also recommended to favor imine formation. Consider increasing the amount of the malonic ester derivative slightly.

-

Side Reactions: The formation of self-condensation products of furfural can occur, especially under harsh conditions. Maintaining the reaction at room temperature is crucial to minimize these side reactions.[3]

-

Purification Challenges: The polarity of the product may require careful selection of the eluent system for column chromatography. A gradient elution is often necessary for good separation.

Conclusion

This one-pot, three-component synthesis provides an efficient and straightforward method for accessing novel β-amino furan esters from readily available starting materials. The mild reaction conditions, use of an inexpensive catalyst, and simple workup procedure make this protocol highly attractive for the generation of compound libraries for screening in drug discovery programs. The inherent bioactivity associated with both the furan and β-amino ester motifs suggests that the resulting compounds are promising candidates for further biological evaluation.

References

-

D. J. H. Funcken, et al. (2015). Multicomponent versus domino reactions: One-pot free-radical synthesis of β-amino-ethers and β-amino-alcohols. Beilstein Journal of Organic Chemistry, 11, 134-141. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of β-Amino ketones, esters, nitriles and related compounds. Available at: [Link]

-

Y.-L. Lin, et al. (2014). One-pot synthesis of pH-sensitive poly(RGD-co-β-amino ester)s for targeted intracellular drug delivery. Polymer Chemistry, 5(7), 2491-2501. Available at: [Link]

-

S. R. Patil, et al. (2011). NH4Cl Catalyzed synthesis of β-amino Esters. ResearchGate. Available at: [Link]

-

S. Smith, et al. (2022). Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery. Frontiers in Bioengineering and Biotechnology, 10, 863990. Available at: [Link]

-

A. Pellis, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. Available at: [Link]

-

Y. Huang, et al. (2014). One-Pot Synthesis of β-Amino Esters by Recyclable Magnetic Organocatalyst-Catalyzed Mannich-Type Reaction. Journal of Chemical Research, 38(5), 297-299. Available at: [Link]

-

A. M. da Silva, et al. (2022). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. Catalysts, 12(2), 143. Available at: [Link]

-

F. G. Toth, et al. (2021). Application of Sugar Amino Acids: Flow chemistry used for α/β-chimera synthesis. ChemRxiv. Available at: [Link]

-

B. Borah, et al. (2020). Asymmetric Michael addition of allylic furfural via tetraenamine catalysis. ResearchGate. Available at: [Link]

-

A. Pellis, et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 7, 773. Available at: [Link]

-

R. Joshi, et al. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34(12), 3353-3360. Available at: [Link]

-

S. S. K. Reddy, et al. (2012). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. ResearchGate. Available at: [Link]

-

M. A. Mellado, et al. (2024). Chemoenzymatic synthesis of amino-esters as precursors of ammonium salt-based surfactants from 5-hydroxymethylfurfural (HMF). Green Chemistry. Available at: [Link]

-

A. Córdova, et al. (2003). Organocatalytic asymmetric assembly reactions: one-pot synthesis of functionalized beta-amino alcohols from aldehydes, ketones, and azodicarboxylates. Organic Letters, 5(10), 1685-8. Available at: [Link]

-

P. N. Gangurde, et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1). Available at: [Link]

-

J. De Jong, et al. (2022). Efficient synthesis of fully renewable, furfural-derived building blocks via formal Diels–Alder cycloaddition of atypical addends. Green Chemistry, 24(1), 295-302. Available at: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]

-

L. M. Kammer, et al. (2016). One-Pot Amide Bond Formation from Aldehydes and Amines via a Photoorganocatalytic Activation of Aldehydes. Organic Letters, 18(17), 4474-7. Available at: [Link]

-

P. N. Gangurde, et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. Available at: [Link]

-

S. Arsić, et al. (2022). Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity. Beilstein Journal of Organic Chemistry, 18, 1145-1153. Available at: [Link]

-

S. P. Babu, et al. (2014). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. ResearchGate. Available at: [Link]

-

C. Ernenwein, et al. (2010). Synthesis of surfactants from furfural derived 2[5H]-furanone and fatty amines. Green Chemistry, 12(5), 859-865. Available at: [Link]

- Y. Wang, et al. (2015). Preparation method of 3-furfural product. Google Patents.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijabbr.com [ijabbr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Preparation of a furfural-derived enantioenriched vinyloxazoline building block and exploring its reactivity [beilstein-journals.org]

- 6. asianpubs.org [asianpubs.org]

Incorporation of furan-beta-amino acids into peptide backbones

Application Note: Incorporation of Furan-β-Amino Acids into Peptide Backbones

Executive Summary

This guide details the protocol for incorporating furan-based

Critical Technical Insight: The furanoid ether ring and potential aromatic furan side chains exhibit specific acid sensitivities. This protocol integrates an "Aromatic Capping" strategy and optimized coupling cycles using PyBOP/DIEA to maximize yield and structural integrity, addressing common failure modes like incomplete coupling and acid-catalyzed ring degradation.

Strategic Rationale & Mechanism

Why Furanoid -Amino Acids?

Furanoid

-

Conformational Locking: The 5-membered tetrahydrofuran ring restricts the backbone torsion angles (

), forcing the peptide into specific helical or sheet-like architectures impossible for natural peptides. -

Proteolytic Stability: The

-backbone and cyclic constraint render these peptides resistant to standard proteases, extending in vivo half-life.

Stereochemical Control of Foldamers

The folding propensity is strictly dictated by the stereochemistry of the monomer:

-

cis-configuration (e.g., cis-AFU): Promotes 10-helix or 14-helix formation.

-

trans-configuration: Promotes 12-helix formation (resembling the

-helix but with different H-bond periodicity).

Experimental Protocol

Materials & Reagents

-

Resin: Rink Amide AM resin (0.6 mmol/g) or Wang resin. Note: Use low-loading resins (0.2–0.4 mmol/g) for longer sequences to prevent aggregation.

-

Furanoid Monomer: Fmoc-protected furanoid

-amino acid (e.g., Fmoc-XylAFU-OH). -

Coupling Reagents:

-

Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water, Phenol.[4]

Automated/Manual SPPS Workflow

Step 1: Resin Swelling Swell resin in DCM (dichloromethane) for 30 min, then wash with DMF (N,N-dimethylformamide) (3 x 1 min).

Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5 x 1 min).

-

QC Check: Kaiser test (blue = positive) or UV monitoring.

Step 3: Coupling of Furanoid

-

Reagent Prep: Dissolve Fmoc-Furanoid-AA (3 eq), PyBOP (3 eq), and DIEA (6 eq) in DMF.

-

Reaction: Add activated solution to resin.[5] Shake/vortex for 2–4 hours at room temperature.

-

Double Coupling: Mandatory for furanoid residues. Repeat the coupling step with fresh reagents for another 2 hours.

-

Note: If coupling onto a furanoid residue (forming a

-

Step 4: Aromatic Capping (Stabilization Strategy)

-

Context: If the sequence contains acid-sensitive aromatic furan side chains (e.g., 2-furylalanine) or if the furanoid ring proves labile, introduce an aromatic amino acid (Phe, Tyr, Trp) or an aromatic cap (e.g., Benzoic acid) immediately adjacent to the furan residue.

-

-

Step 5: Cleavage & Isolation

-

Cocktail: TFA / TIS / H2O / Phenol (92.5 : 2.5 : 2.5 : 2.5).

-

Time: 90–120 minutes. Do not exceed 2 hours to minimize furan ring opening.

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate in cold diethyl ether (–20°C).

Visualization of Logic & Workflow

Diagram 1: Synthesis & Stabilization Logic

This diagram illustrates the critical decision points in the synthesis, specifically the choice of coupling reagents and the aromatic capping stabilization mechanism.

Caption: Workflow decision tree emphasizing the specialized PyBOP coupling for furanoid residues and the aromatic capping strategy for acid stabilization.

Structural Characterization & Data Analysis

To validate the successful incorporation and folding, comparative analysis against standard

| Feature | Furanoid | Method of Verification | |

| Coupling Efficiency | >99% (Standard HBTU) | 85–95% (Requires PyBOP/Double Couple) | HPLC / LC-MS (monitor mass shift) |

| Secondary Structure | 10-Helix / 12-Helix / Sheet | CD Spectroscopy (distinct minima) | |

| Proteolytic Stability | Low ( | High ( | Trypsin/Chymotrypsin Assay |

| H-Bond Pattern | 2D-NMR (NOESY) |

Diagram 2: Stereochemical Control of Folding

The relationship between monomer stereochemistry and resulting secondary structure is deterministic.

Caption: Stereochemical logic gate showing how cis/trans monomer geometry dictates the final foldamer architecture.

Troubleshooting & Optimization

-

Problem: Low yield during coupling of the furanoid residue.

-

Problem: Dark/black crude product after cleavage.

-

Problem: Poor solubility of the peptide.

References

-

Hoogewijs, K., Deceuninck, A., & Madder, A. (2012).[4][6][12][13] Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.[4][6][8][12][13] Organic & Biomolecular Chemistry, 10(20), 3999-4002.[12] Link

-

Nagy, S., et al. (2019).[2] Predictable Conformational Diversity in Foldamers of Sugar Amino Acids. MTA Research Centre for Natural Sciences. Link

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. Link

-

Chandrasekhar, S., et al. (2004). Synthesis of furanoid sugar amino acids and their oligomers. Tetrahedron Letters, 45(23), 4581-4584. Link

- Fleet, G. W. J., et al. (1996). Potent inhibition of protein tyrosine phosphatase by oligomers of tetrahydrofuran amino acids.

Sources

- 1. real.mtak.hu [real.mtak.hu]

- 2. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Universal peptide synthesis via solid-phase methods fused with chemputation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Foldamers with Heterogeneous Backbones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Model foldamers: applications and structures of stable macrocyclic peptides identified using in vitro selection - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. ugent.be [ugent.be]

- 13. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]